7-bromo-1H-indazole-5-carboxylic acid
Description
Overview of Indazole Chemistry and Fundamental Structural Features
Indazole, also known as benzopyrazole, is an aromatic heterocyclic organic compound. wikipedia.orgresearchgate.net Its fundamental structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.netnih.gov This fusion results in the molecular formula C₇H₆N₂. researchgate.netaustinpublishinggroup.com Indazoles exist in tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. nih.govaustinpublishinggroup.com Theoretical and thermochemical studies have shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form. nih.govaustinpublishinggroup.comchemicalbook.com The indazole nucleus is an amphoteric molecule, capable of being protonated to form an indazolium cation or deprotonated to yield an indazolate anion. wikipedia.org While derivatives are synthetically abundant, the indazole ring system itself is rarely found in nature. nih.govaustinpublishinggroup.com
Academic Significance of Substituted Indazoles in Contemporary Organic Synthesis
Substituted indazoles have garnered significant attention in medicinal chemistry and contemporary organic synthesis due to their wide range of biological activities. nih.govresearchgate.netdntb.gov.ua The indazole scaffold is considered a "privileged structure" and serves as a core structural motif in numerous drug molecules. pnrjournal.comresearchgate.net Derivatives have been developed that exhibit anti-inflammatory, antitumor, analgesic, and anti-HIV properties, among others. nih.govnih.govnih.gov Several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, and the anti-inflammatory drug Benzydamine, contain the indazole scaffold. nih.govrsc.org This broad spectrum of pharmacological activity has spurred extensive research into developing novel and efficient synthetic methodologies for constructing and functionalizing the indazole core. nih.govorganic-chemistry.org The development of transition metal-catalyzed cross-coupling reactions, for example, has provided powerful tools for creating diverse indazole derivatives. researchgate.net Beyond pharmaceuticals, indazole derivatives are also explored in materials science for their unique photophysical properties. researchgate.netresearchgate.net
Identification of 7-bromo-1H-indazole-5-carboxylic acid as a Specific Research Target: Unique Structural Features and Synthetic Potential
Within the vast family of indazole derivatives, this compound stands out as a valuable research target and synthetic building block. chemimpex.combiosynth.combldpharm.com Its unique structure is characterized by the presence of two key functional groups on the 1H-indazole core: a bromine atom at the C7 position and a carboxylic acid group at the C5 position.
The strategic placement of these functional groups offers significant synthetic potential. The bromine atom at C7 can be readily modified through various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide array of aryl or other organic fragments at this position. researchgate.net For instance, regioselective C7-bromination is a known strategy for the functionalization of indazoles. researchgate.net The carboxylic acid group at C5 provides another reactive handle for chemical transformations, most commonly through amide bond formation or esterification, enabling the attachment of diverse side chains. The ability to selectively functionalize the indazole core at these specific positions makes this compound a key intermediate for constructing more complex molecules with potential therapeutic applications. chemimpex.com A related compound, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a critical intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic, highlighting the importance of such halogenated indazole structures in drug development. chemrxiv.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | biosynth.comuni.lu |
| Molecular Weight | 241.04 g/mol | biosynth.com |
| CAS Number | 1782550-47-3 | biosynth.com |
| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)C(=O)O | uni.lu |
| InChI Key | WUVBFTBTMKBQKM-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
CAS No. |
1782550-47-3 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
WUVBFTBTMKBQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 1h Indazole 5 Carboxylic Acid
Retrosynthetic Analysis Approaches for the Indazole Core and its Functionalization
A retrosynthetic analysis of 7-bromo-1H-indazole-5-carboxylic acid suggests several strategic disconnections. The primary approach involves disconnecting the C-Br and C-COOH bonds, leading back to a 1H-indazole intermediate. This simplifies the problem to the synthesis of the core indazole ring followed by sequential or simultaneous functionalization.
A plausible retrosynthetic pathway would start by disconnecting the carboxylic acid at the C5 position, leading to 7-bromo-1H-indazole. This intermediate can be further disconnected at the C7-Br bond, yielding the parent 1H-indazole. The synthesis of the indazole core itself can be approached through various cyclization strategies, often starting from appropriately substituted aniline (B41778) or o-nitrotoluene derivatives.
An alternative strategy involves constructing the functionalized benzene (B151609) ring first, followed by the formation of the pyrazole (B372694) ring of the indazole system. This would entail starting with a pre-functionalized precursor, such as a bromo- and carboxyl-substituted aniline, and then building the indazole ring onto it.
Classical and Modern Strategies for Indazole Core Synthesis
The formation of the indazole ring is a cornerstone of the synthesis of this compound. Both classical and modern methods are employed to construct this bicyclic heterocyclic system.
Cyclization Reactions for Indazole Ring Formation
Cyclization reactions are a fundamental approach to synthesizing the indazole core. These methods typically involve the formation of the N-N bond and subsequent ring closure.
One classical method is the Jacobsen indazole synthesis , which involves the reaction of o-acetamidophenylacetate or its corresponding amide with tert-butyl nitrite. This method can be adapted to produce substituted indazoles.
Another common approach starts from o-toluidine (B26562) derivatives . Diazotization of o-toluidine followed by ring closure involving the methyl group can yield the 1H-indazole core. chemicalbook.com Similarly, the diazotization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. chemicalbook.com
The Cadogan reaction offers a reductive cyclization pathway. Starting from a 2-nitrobenzaldehyde (B1664092) and an appropriate aniline, a Schiff base is formed, which upon reduction and cyclization with a phosphite (B83602) reagent like triethyl phosphite, yields the indazole derivative.
A scalable three-step approach has been described for the synthesis of a substituted indazole, which involves an ortho-directed lithiation of a trisubstituted benzene derivative, followed by trapping with DMF to form an aldehyde. Condensation with a hydrazine (B178648) derivative and subsequent intramolecular Ullmann reaction furnishes the 1H-indazole. thieme-connect.com
| Starting Material | Key Reagents | Reaction Type | Reference |
| o-Acetamidophenylacetate | tert-Butyl nitrite | Jacobsen synthesis | - |
| o-Toluidine | NaNO₂, Acetic acid | Diazotization, Cyclization | chemicalbook.com |
| 2-Nitrobenzaldehyde, Aniline | P(OEt)₃ | Cadogan reaction | - |
| Trisubstituted benzene | n-BuLi, DMF, Hydrazine | Lithiation, Cyclization | thieme-connect.com |
Transition Metal-Catalyzed Synthetic Routes to Indazoles
Modern organic synthesis has seen a surge in the use of transition metal catalysts for the construction of heterocyclic rings, and indazoles are no exception. These methods often offer higher efficiency, selectivity, and functional group tolerance. rsc.org
Palladium-catalyzed reactions are particularly prominent. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to form C-C bonds, which can be a key step in building more complex indazole derivatives. rsc.orgnih.gov A series of indazole derivatives have been synthesized using this method with a palladium catalyst from readily available starting materials. rsc.org The reaction typically involves an aryl halide and an organoboronic acid in the presence of a palladium catalyst and a base. rsc.org
Copper-catalyzed reactions also provide a valuable route. A one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones through a CuO-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com
| Catalyst/Metal | Reaction Type | Key Features | Reference |
| Palladium | Suzuki-Miyaura Coupling | C-C bond formation, high efficiency | rsc.orgnih.gov |
| Copper | Amination/Cyclization | One-pot synthesis from 2-haloacetophenones | chemicalbook.com |
Direct Functionalization Strategies Towards this compound
Once the indazole core is synthesized, the introduction of the bromo and carboxylic acid groups at the C7 and C5 positions, respectively, is the next critical phase. The regioselectivity of these functionalization steps is of paramount importance.
Regioselective Bromination Protocols at the C7 Position of Indazoles
The direct and regioselective bromination of the indazole ring at the C7 position can be a challenging yet crucial step. The electronic nature of the indazole ring and the presence of other substituents influence the position of electrophilic attack.
A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). nih.gov The reaction conditions can be optimized to favor the formation of the 7-bromo derivative. For instance, in one study, the use of NBS in a suitable solvent led to the desired 7-bromo product, and the structure was confirmed by X-ray diffraction analysis. nih.gov It was also noted that using two equivalents of NBS could lead to the formation of a 5,7-dibrominated compound. nih.gov
| Substrate | Brominating Agent | Key Observation | Reference |
| 4-Substituted 1H-indazole | N-Bromosuccinimide (NBS) | Regioselective C7-bromination | nih.gov |
| 4-Substituted 1H-indazole | N-Bromosuccinimide (NBS) (2 equiv.) | Formation of 5,7-dibromo derivative | nih.gov |
| 2,6-Dichlorobenzonitrile | N-Bromosuccinimide (NBS)/H₂SO₄ | Regioselective bromination prior to cyclization | mdpi.com |
Carboxylic Acid Group Introduction and Transformation at the C5 Position
The introduction of a carboxylic acid group at the C5 position of the indazole ring can be achieved through various methods. One common strategy is the oxidation of a pre-existing functional group, such as a methyl or formyl group, at the C5 position.
Alternatively, a carboxyl group can be introduced via a carboxylation reaction . This can involve the use of a strong base to deprotonate the C5 position, followed by quenching with carbon dioxide. However, achieving regioselectivity in such a reaction can be challenging.
A more controlled approach involves the synthesis of the indazole ring from a starting material that already contains the desired carboxylic acid or a precursor group. For example, starting with a substituted anthranilic acid can lead to the formation of an indazole with a carboxylic acid group. chemicalbook.com
The synthesis of 1H-indazole-3-carboxylic acid has been achieved through the ring opening of isatin, followed by diazotization and reductive cyclization. chemicalbook.comgoogle.com While this provides a route to a 3-carboxyindazole, similar principles could be applied to synthesize the 5-carboxy isomer by starting with a suitably substituted precursor.
A synthesis of 5-bromo-1H-indazole-3-carboxylic acid has been reported, which involves the bromination of indazole-3-carboxylic acid. chemicalbook.com A suspension of indazole-3-carboxylic acid in glacial acetic acid was treated with bromine to afford the 5-bromo derivative in good yield. chemicalbook.com This demonstrates the feasibility of direct bromination on an indazole carboxylic acid, a strategy that could potentially be adapted for the synthesis of the 7-bromo-5-carboxylic acid isomer.
| Method | Key Reagents/Steps | Target/Analogue | Reference |
| Oxidation | - | C5-carboxylic acid from C5-alkyl/formyl | - |
| Carboxylation | Strong base, CO₂ | C5-carboxylic acid | - |
| Cyclization | Substituted anthranilic acid | Indazole-5-carboxylic acid | chemicalbook.com |
| Ring opening/Cyclization | Isatin | Indazole-3-carboxylic acid | chemicalbook.comgoogle.com |
| Direct Bromination | Bromine, Acetic acid | 5-Bromo-1H-indazole-3-carboxylic acid | chemicalbook.com |
Advanced Synthetic Techniques and Reaction Optimization in Indazole Chemistry
Modern synthetic chemistry has moved towards methodologies that offer greater efficiency, control, and sustainability. For the synthesis of indazoles, including halogenated derivatives like this compound, techniques such as microwave-assisted synthesis, electrochemical methods, and processes guided by green chemistry principles are at the forefront of innovation. rasayanjournal.co.inbohrium.comnih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, significantly accelerating the generation of heterocyclic compounds like indazoles. rasayanjournal.co.inresearchgate.net This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. nih.govheteroletters.org The application of controlled microwave heating can create a library of bioactive heterocyclic compounds for drug discovery programs in a more sustainable and efficient manner. rasayanjournal.co.in
The benefits of microwave-assisted synthesis are particularly evident in cross-coupling reactions and cyclization steps commonly used to form the indazole core. rasayanjournal.co.in For instance, the synthesis of indazoles via the condensation of phenylhydrazine (B124118) derivatives with substituted aldehydes can be completed in minutes under microwave irradiation, compared to several hours with traditional heating. heteroletters.org This rapid and efficient process minimizes the formation of hazardous by-products. researchgate.netwjarr.com
While a specific microwave-assisted protocol for this compound is not detailed in the reviewed literature, analogous syntheses of substituted indoles and indazoles provide a clear blueprint. For example, the synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate has been achieved via palladium-catalyzed intramolecular oxidative coupling under microwave heating, demonstrating the feasibility of applying this method to halogenated precursors. mdpi.com Similarly, various indazole derivatives have been successfully synthesized using microwave-assisted reactions in eco-friendly solvents like distilled water or under solvent-free conditions, further enhancing the green credentials of this technology. rasayanjournal.co.injchr.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days rasayanjournal.co.in | Minutes to a few hours rasayanjournal.co.inheteroletters.org |
| Product Yield | Moderate to good | Good to excellent nih.govwjarr.com |
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Side Products | Often higher rasayanjournal.co.in | Generally lower researchgate.net |
| Reproducibility | Can be variable | High rasayanjournal.co.in |
This table presents a generalized comparison based on findings in microwave-assisted heterocyclic synthesis. rasayanjournal.co.inresearchgate.netnih.govheteroletters.orgwjarr.com
Electrochemical synthesis represents a novel and green approach for constructing heterocyclic scaffolds, offering high selectivity and avoiding the need for harsh chemical oxidants or reductants. nih.gov Recent studies have demonstrated the selective electrochemical synthesis of 1H-indazoles and their corresponding N-oxides, a process whose outcome is determined by the choice of cathode material. nih.gov
In this method, the cyclization to form the indazole ring is achieved through an electrochemical process that can be finely tuned. When a reticulated vitreous carbon cathode is used, a wide range of 1H-indazole N-oxides are selectively synthesized. Conversely, employing a zinc (Zn) cathode leads to the deoxygenation of these N-oxides to the corresponding 1H-indazoles via paired electrolysis, a process involving cathodic cleavage of the N-O bond. nih.gov
This electrochemical protocol exhibits a broad substrate scope, tolerating both electron-rich and electron-poor substrates, which suggests its applicability to the synthesis of functionalized derivatives like this compound. nih.gov Mechanistic investigations point towards a radical pathway involving iminoxyl radicals. The versatility of this method is highlighted by its use in the late-stage functionalization of bioactive molecules and the synthesis of key pharmaceutical intermediates. nih.gov
Table 2: Influence of Cathode Material on Electrochemical Indazole Synthesis
| Cathode Material | Primary Product | Process |
|---|---|---|
| Reticulated Vitreous Carbon | 1H-Indazole N-oxides | Selective N-oxide formation |
| Zinc (Zn) | 1H-Indazoles | Deoxygenation via paired electrolysis |
This table is based on the findings from a study on the selective electrochemical synthesis of 1H-indazoles and their N-oxides. nih.gov
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com The synthesis of indazoles is an area where these principles have been successfully applied, leading to more sustainable and environmentally benign methodologies. bohrium.combenthamdirect.com
Key green chemistry approaches in indazole synthesis include:
Microwave-Assisted Synthesis: As discussed previously, this technique reduces energy consumption and reaction times. rasayanjournal.co.inresearchgate.net
Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a significant green strategy. nih.govorganic-chemistry.org Syntheses of indazole derivatives have been reported in water and PEG, minimizing environmental impact. jchr.orgorganic-chemistry.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave irradiation or mechanochemical methods like ball milling, eliminates solvent waste entirely. rasayanjournal.co.inunigoa.ac.in This approach is highly efficient and aligns with the goals of reducing environmental burden. nih.gov
Catalysis: The use of efficient catalysts, including transition metals, biocatalysts, or organocatalysts, can enable reactions under milder conditions and with higher atom economy. bohrium.combenthamdirect.com For example, copper-catalyzed multicomponent reactions have been used for the one-pot synthesis of 2H-indazoles in green solvents. organic-chemistry.org Natural catalysts, such as lemon peel powder, have also been employed for indazole synthesis under ultrasound irradiation. researchgate.net
Visible-Light Photochemistry: Recent advancements include the use of visible light to promote the reductive cyclization of ortho-carbonyl-substituted azobenzenes to form indazoles. This metal-free and hydrogen source-free method is highly efficient and environmentally benign. rsc.org
These green strategies are not mutually exclusive and are often combined, such as in microwave-assisted reactions conducted in aqueous media, to maximize the environmental and efficiency benefits for the synthesis of indazoles and related heterocycles. researchgate.net
Table 3: Overview of Green Chemistry Approaches in Indazole Synthesis
| Green Chemistry Principle | Application in Indazole Synthesis | Key Advantages |
|---|---|---|
| Alternative Energy Sources | Microwave irradiation, Ultrasound rasayanjournal.co.inresearchgate.net | Reduced reaction time, energy efficiency |
| Benign Solvents | Use of water, PEG, ionic liquids nih.govorganic-chemistry.org | Reduced toxicity and environmental pollution |
| Solvent-Free Conditions | Solid-support reactions, ball milling rasayanjournal.co.inunigoa.ac.in | Elimination of solvent waste, high efficiency |
| Catalysis | Transition-metal, natural, and organocatalysts bohrium.comresearchgate.net | High selectivity, mild conditions, atom economy |
| Photochemistry | Visible light-induced cyclization rsc.org | Metal-free, avoids harsh reagents |
Reactivity and Derivatization Chemistry of 7 Bromo 1h Indazole 5 Carboxylic Acid
Chemical Transformations at the Carboxylic Acid Moiety (C5-position)
The carboxylic acid group at the C5 position is a versatile handle for derivatization through a variety of classical organic reactions. These transformations allow for the introduction of diverse functional groups, modulating the molecule's steric and electronic properties, as well as its solubility and potential for intermolecular interactions.
Esterification and Amidation Reactions
The conversion of the C5-carboxylic acid into esters and amides represents the most common derivatization strategy at this position. These reactions are typically high-yielding and allow for the introduction of a wide range of substituents.
Esterification is commonly achieved through Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This equilibrium-driven process is a standard method for producing simple alkyl or aryl esters. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.
Amidation reactions to form carboxamides are fundamental in medicinal chemistry for creating stable, neutral groups capable of hydrogen bonding. These transformations are generally carried out by first activating the carboxylic acid. This can be done by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base provides a mild and efficient route to the desired amides.
Reduction and Decarboxylation Pathways
While less common than esterification or amidation, the reduction and decarboxylation of the C5-carboxylic acid provide pathways to other important derivatives.
Reduction of the carboxylic acid group to a primary alcohol (yielding (7-bromo-1H-indazol-5-yl)methanol) can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, although its reactivity necessitates anhydrous conditions and careful handling. masterorganicchemistry.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another key reagent that reduces carboxylic acids to primary alcohols and is known for its chemoselectivity, typically not reducing esters or other carbonyl functionalities as readily. masterorganicchemistry.com
Decarboxylation , the removal of the -COOH group to yield 7-bromo-1H-indazole, is generally a challenging reaction for aromatic carboxylic acids. Such reactions often require harsh conditions, including high temperatures and the use of catalysts like copper. numberanalytics.com A related transformation, the Hunsdiecker–Borodin reaction, involves the conversion of the carboxylic acid to a silver salt, which is then treated with a halogen to induce decarboxylative halogenation. numberanalytics.com However, this specific pathway is less relevant for this substrate as it would replace the carboxylic acid with another halogen.
Reactions Involving the Bromo Substituent (C7-position)
The bromine atom at the C7 position is a key functional group for building molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, connecting the indazole scaffold to a wide variety of other molecular fragments.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds by coupling an organohalide with an organoboron compound. organic-chemistry.org For 7-bromo-1H-indazole derivatives, this reaction provides a robust method for introducing aryl and heteroaryl substituents at the C7 position. nih.gov
The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) or Pd(OAc)₂. The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgwikipedia.org A variety of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄, are used to facilitate the transmetalation step. nih.gov The reaction is tolerant of a wide range of functional groups on both coupling partners. nih.gov
Research has demonstrated the successful Suzuki-Miyaura coupling of 4-substituted-7-bromo-1H-indazoles with a diverse set of aryl and heteroaryl boronic acids, affording the C7-arylated products in moderate to excellent yields. nih.gov The reaction conditions are often optimized by screening different catalysts, bases, and solvents, with microwave irradiation sometimes used to accelerate the reaction. nih.gov
| Indazole Substrate | Boronic Acid Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | 82% | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (p-tolyl)boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | 62% | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-(trifluoromethyl)phenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | 79% | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | thiophen-2-ylboronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | 80% | nih.gov |
| 7-bromo-N-(4-methoxyphenyl)-1H-indazole-4-carboxamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ / Dioxane/H₂O | 85% | nih.gov |
Other Metal-Mediated Functionalizations
Beyond the Suzuki-Miyaura reaction, the C7-bromo substituent is amenable to a range of other palladium-catalyzed and metal-mediated cross-coupling reactions, further expanding its synthetic utility.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | wikipedia.orgorganic-chemistry.org |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands | nih.govbeilstein-journals.org |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C(sp²)-N | Pd catalyst with specialized phosphine ligands (e.g., XPhos, BINAP) | wikipedia.orgdiva-portal.org |
| Stille Coupling | Organostannane (R-SnR'₃) | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄) | organic-chemistry.orgwikipedia.org |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This provides a direct route to introducing alkynyl functionalities at the C7 position.
Heck Reaction: The Heck reaction enables the vinylation of the C7 position by coupling the aryl bromide with an alkene. nih.gov The reaction is catalyzed by palladium complexes, often Pd(OAc)₂, and requires a base to neutralize the HBr formed during the catalytic cycle. beilstein-journals.org
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the direct amination of the C7 position. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. wikipedia.org The reaction requires specialized, bulky phosphine ligands to facilitate the catalytic cycle and is highly valued for synthesizing anilines and their derivatives. diva-portal.org
Stille Coupling: The Stille reaction couples the aryl bromide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org It is known for its mild reaction conditions and tolerance of a wide array of functional groups, though the toxicity of tin reagents is a significant drawback.
Nucleophilic Aromatic Displacement Reactions
Nucleophilic aromatic substitution (SₙAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. However, this reaction is generally not viable at the C7 position of 7-bromo-1H-indazole-5-carboxylic acid under standard conditions.
The SₙAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The formation and stability of this intermediate are crucial for the reaction to occur. This stability is achieved when strong electron-withdrawing groups (such as -NO₂ or -CN) are positioned ortho or para to the leaving group. libretexts.org These groups delocalize the negative charge through resonance, lowering the activation energy of the reaction. libretexts.org In this compound, the indazole ring itself and the carboxylic acid group are not sufficiently electron-withdrawing to activate the C7 position for nucleophilic attack. Furthermore, there are no strongly activating groups in the required ortho or para positions relative to the bromo substituent. Consequently, direct displacement of the C7-bromo group by common nucleophiles is electronically disfavored and not a practical synthetic route.
Reactivity at the Indazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms in the indazole ring allows for various substitution reactions, primarily N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's properties for various applications, including medicinal chemistry.
N-Alkylation and N-Acylation Reactions
N-alkylation of indazoles is a common strategy to introduce alkyl groups onto the nitrogen atoms. While specific studies on the N-alkylation of this compound are not extensively detailed in the available literature, general principles of indazole chemistry suggest that this reaction can be achieved using various alkylating agents in the presence of a base. The carboxylic acid group may require protection prior to N-alkylation to prevent unwanted side reactions.
Similarly, N-acylation involves the introduction of an acyl group, typically from an acyl chloride or anhydride, onto one of the indazole nitrogens. This reaction is also influenced by the electronic nature of the indazole ring. Regioselective N-acylation often favors the N1 position due to the thermodynamic stability of the resulting N1-acylindazole isomer.
Regioselectivity Considerations in N-Substitution
A critical aspect of N-substitution on the indazole scaffold is regioselectivity—that is, whether the substitution occurs at the N1 or N2 position. The outcome of these reactions is influenced by both steric and electronic factors, as well as the reaction conditions.
Studies on substituted indazoles have shown that electron-withdrawing groups at the C7 position, such as a nitro (NO2) or a methoxycarbonyl (CO2Me) group, tend to direct N-alkylation to the N2 position with high selectivity (≥ 96%). Given that bromine is an electron-withdrawing group, it is plausible that this compound would also favor N2-alkylation. The electron-withdrawing nature of the carboxylic acid at C5 would further enhance this effect.
The choice of base and solvent can also play a significant role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation in many indazole derivatives. However, the electronic push from the C7-substituent often overrides this, leading to N2-substitution. The interplay between the substituent effects and reaction conditions determines the final regioisomeric ratio.
Table 1: Regioselectivity in N-Alkylation of C7-Substituted Indazoles
| C7-Substituent | Reaction Conditions | Major Isomer | Regioselectivity | Reference |
| NO2 | NaH, THF, Alkyl Bromide | N2 | ≥ 96% | |
| CO2Me | NaH, THF, Alkyl Bromide | N2 | ≥ 96% |
This table illustrates the directing effect of electron-withdrawing groups at the C7 position on the regioselectivity of N-alkylation in the indazole ring system.
Electrophilic and Radical Aromatic Substitution on the Indazole Ring System
Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing aromatic rings. In the case of indazoles, the position of substitution is directed by the existing substituents and the inherent electronic properties of the bicyclic system.
While specific studies on the electrophilic aromatic substitution of this compound are limited, general knowledge of indazole chemistry suggests that the electron-donating nature of the pyrazole (B372694) ring activates the benzene (B151609) portion of the molecule towards electrophilic attack. However, the presence of two electron-withdrawing groups—the bromine atom at C7 and the carboxylic acid at C5—would deactivate the ring towards EAS.
Spectroscopic and Structural Elucidation of 7 Bromo 1h Indazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and various correlation experiments, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 7-bromo-1H-indazole-5-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the carboxylic acid and N-H groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the anisotropic effects of the fused ring system.
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The positions of these signals are indicative of the electronic environment of the carbon nuclei. For instance, the carbon atom of the carbonyl group in the carboxylic acid is expected to appear significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~8.2 | s | - |
| H-4 | ~8.0 | d | ~1.0 |
| H-6 | ~8.4 | d | ~1.0 |
| N-H | >13.0 | br s | - |
| COOH | >13.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C-3 | ~135 |
| C-3a | ~140 |
| C-4 | ~125 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~110 |
| C-7a | ~122 |
To overcome the limitations of one-dimensional NMR, particularly in complex molecules, a suite of two-dimensional NMR experiments is employed to establish atomic connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would be expected to show a correlation between the aromatic protons on the benzene (B151609) ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen atoms. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. Each aromatic C-H group would show a cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for identifying quaternary carbons (those without attached protons) and piecing together the molecular skeleton. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can help to confirm the proximity of substituents on the aromatic rings. The stereochemistry of the azomethine moiety in some indazole Schiff base derivatives has been confirmed using 2D-NOESY. researchgate.net
Table 3: Expected 2D NMR Correlations for this compound This table is based on predicted correlations.
| Technique | Expected Key Correlations |
|---|---|
| COSY | Correlations between adjacent aromatic protons (e.g., H-4 and H-6). |
| HSQC | Cross-peaks for C-3/H-3, C-4/H-4, and C-6/H-6. |
| HMBC | Correlations from H-4 and H-6 to the carbonyl carbon (C=O). Correlations from H-3 to C-3a and C-7a. |
| NOESY | Correlations between protons on the same ring system, confirming their spatial proximity. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that can serve as a molecular fingerprint. For aromatic carboxylic acids, the molecular ion peak (M+) is typically observed, though it may be weak. miamioh.edu Common fragmentation pathways include the loss of •OH (M-17) and •COOH (M-45) radicals. libretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity (M+ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent pseudomolecular ion, such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. For this compound, ESI-MS would be expected to show a strong signal corresponding to the protonated or deprotonated molecule, which is useful for confirming the molecular weight.
Predicted mass spectrometry data for this compound (C₈H₅BrN₂O₂) indicates a monoisotopic mass of 239.95345 Da. uni.lu
Table 4: Predicted m/z Peaks in ESI-MS for this compound This table is based on predicted values from PubChemLite. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 240.96073 |
| [M+Na]⁺ | 262.94267 |
| [M-H]⁻ | 238.94617 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A very broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. This broadening is due to hydrogen bonding. spectroscopyonline.com
A strong and sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing between 1725 and 1700 cm⁻¹. spectroscopyonline.com
C-O stretching and O-H bending vibrations for the carboxylic acid group are expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. spectroscopyonline.com
N-H stretching vibrations from the indazole ring, typically appearing in the range of 3500-3300 cm⁻¹.
C-H stretching vibrations for the aromatic ring, usually observed just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic rings, appearing in the 1600-1450 cm⁻¹ region.
A C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (below 1000 cm⁻¹).
Table 5: Expected Characteristic IR Absorption Bands for this compound This table is based on general spectroscopic data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |
| Indazole | N-H Stretch | 3500-3300 | Medium |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |
| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |
| Bromoalkane | C-Br Stretch | <1000 | Medium-Strong |
Compound Names
Spectroscopic and Structural Analysis of this compound and its Derivatives
Detailed research findings on the specific chemical compound "this compound" are not available in the public domain. Consequently, the creation of an in-depth article focusing on its spectroscopic and structural elucidation is not feasible at this time.
A thorough search of scientific databases and chemical literature did not yield specific experimental data for this compound, particularly concerning X-ray crystallography and Ultraviolet-Visible (UV-Vis) spectroscopy. While information exists for other isomers and derivatives of bromo-indazole carboxylic acids, the strict focus of the requested article on "this compound" prevents the inclusion of data from these related but distinct compounds.
The requested article structure, focusing on:
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
requires specific crystallographic data (such as lattice parameters, space group, bond lengths, and bond angles) and spectroscopic data (such as absorption maxima and electronic transition analysis). Without access to published research that has characterized this particular molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until research on the synthesis, crystallization, and spectroscopic analysis of this compound is conducted and published, the generation of the specified article is not possible.
Computational and Theoretical Investigations of 7 Bromo 1h Indazole 5 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of a molecule. However, no specific studies applying these methods to 7-bromo-1H-indazole-5-carboxylic acid have been identified.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. It is frequently employed to determine optimized geometry, electronic energies, and other key molecular parameters. A thorough review of available research shows no published studies that have specifically applied DFT methods to analyze the electronic structure and properties of this compound. While DFT studies on other indazole derivatives exist, providing insights into the broader class of compounds, these findings cannot be directly extrapolated to the 7-bromo-5-carboxy isomer.
Ab Initio and Semi-Empirical Methodologies
Ab initio and semi-empirical methods are alternative computational approaches for studying molecular properties. Ab initio methods are based on first principles without the use of empirical parameters, offering high accuracy at a significant computational cost. Semi-empirical methods, conversely, use parameters derived from experimental data to simplify calculations. There are no documented instances of either ab initio or semi-empirical calculations being performed specifically for this compound in the reviewed literature.
Molecular Orbital and Reactivity Descriptor Analysis
The analysis of molecular orbitals and reactivity descriptors provides crucial information about the kinetic stability and reactive sites of a molecule.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. There are no published research articles that report the HOMO-LUMO energy gap or a detailed FMO analysis for this compound.
Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. An MEP map for this compound would highlight the electron-rich and electron-deficient regions, offering insights into its intermolecular interactions. However, no studies containing MEP maps for this specific compound have been found.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are often used to predict and help interpret spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions can aid in the structural elucidation of newly synthesized compounds. To date, there are no available studies that present predicted spectroscopic parameters for this compound based on computational calculations.
Reaction Mechanism Elucidation through Computational Modeling
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, insights can be drawn from studies on related substituted indazoles. For instance, the regioselective bromination of 4-substituted 1H-indazoles has been investigated, providing a model for understanding the reactivity of the indazole core. nih.gov
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to elucidate reaction pathways. For indazole systems, DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, transition state energies, and reaction intermediates. In the case of bromination, computational models can help explain the observed regioselectivity, such as the preference for substitution at the C7 position in certain 4-substituted indazoles. nih.gov These models often consider the electronic properties of the indazole ring, where the distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can highlight the most nucleophilic centers.
Furthermore, computational studies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, at the C7 position of bromo-substituted indazoles, reveal the influence of ligands, bases, and solvents on the reaction outcome. nih.gov These theoretical models can map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing a detailed atomistic view of the reaction mechanism.
Conformational Analysis and Tautomerism Studies
The conformational landscape and tautomeric equilibria of indazole derivatives are critical to their chemical properties and are well-suited for computational investigation.
Conformational Analysis: The carboxylic acid group at the C5 position can adopt different orientations relative to the indazole ring. Computational studies on similar aromatic carboxylic acids have shown that the planar conformation, where the carboxylic acid group is coplanar with the aromatic ring, is generally the most stable due to favorable conjugation. researchgate.net For this compound, the rotation of the C-C bond connecting the carboxylic acid to the indazole ring would be a key conformational variable. The potential energy surface for this rotation can be mapped using computational methods to identify the most stable conformers and the energy barriers between them. X-ray diffraction studies on related compounds, such as N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, have confirmed the planar structure of the bromo-indazole core. nih.gov
Tautomerism: The indazole ring exhibits annular tautomerism, primarily between the 1H- and 2H-forms. nih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov Computational studies on the parent indazole molecule have quantified this energy difference. For example, MP2/6-31G* level of theory calculations predict the 1H-indazole to be more stable than the 2H-indazole by 3.6 kcal/mol. chemicalbook.com The presence of substituents, such as the bromine atom at C7 and the carboxylic acid at C5, will influence the relative stabilities of the tautomers. DFT calculations can provide accurate predictions of the tautomeric equilibrium for this compound by calculating the Gibbs free energy of each tautomer.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| 1H-Indazole | MP2/6-31G | 0.0 | chemicalbook.com |
| 2H-Indazole | MP2/6-31G | +3.6 | chemicalbook.com |
Theoretical Descriptors for Quantitative Structure-Property Relationships (QSAR methodologies, without biological implications)
Quantitative Structure-Property Relationship (QSAR) models correlate the chemical structure of a compound with its physical, chemical, or biological properties. In a non-biological context, QSAR can be used to predict properties like solubility, melting point, or reactivity. The development of these models relies on the calculation of various theoretical molecular descriptors. For this compound, a range of descriptors can be computed to build such models.
These descriptors can be categorized as follows:
Constitutional Descriptors: These are the most basic descriptors and include molecular weight, number of atoms, number of rings, and counts of specific atom types or functional groups.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include molecular surface area, volume, and moments of inertia.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are related to the molecule's ability to donate or accept electrons.
Atomic charges: The distribution of electron density across the molecule.
Electrostatic potential: A map of the electrostatic forces around the molecule.
QSAR studies on indazole derivatives have utilized a variety of these descriptors to build predictive models. nih.gov For instance, descriptors such as AATS1v (Average ATS descriptor, weighted by van der Waals volume), RDF55m (Radial Distribution Function descriptor), E1s (1-state electrostatic potential), and ATSC3s (Centered Broto-Moreau autocorrelation descriptor) have been found to be important in correlating the structure of indazole compounds with specific properties. nih.gov
| Descriptor Type | Descriptor Name/Symbol | Description |
|---|---|---|
| Topological | AATS1v | Average ATS descriptor, weighted by van der Waals volume |
| Geometrical | RDF55m | Radial Distribution Function descriptor at a specific radius |
| Quantum-Chemical | E1s | 1-state electrostatic potential |
| Topological | ATSC3s | Centered Broto-Moreau autocorrelation descriptor of lag 3, weighted by I-state |
| Topological | AATSC7s | Average ATS descriptor, weighted by I-state |
By calculating these descriptors for this compound and a series of related compounds, QSAR models can be developed to predict a wide range of its physicochemical properties without the need for extensive experimental measurements.
Role of 7 Bromo 1h Indazole 5 Carboxylic Acid As a Synthetic Building Block and Chemical Scaffold
Design and Synthesis of Novel Indazole Derivatives and Analogs
The primary role of 7-bromo-1H-indazole-5-carboxylic acid in synthetic chemistry is as a foundational fragment for constructing novel indazole derivatives. The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds. pnrjournal.comnih.govmdpi.com This has led to extensive research into methods for synthesizing a wide array of indazole analogs. pnrjournal.comnih.gov
The carboxylic acid group at the 5-position and the bromine atom at the 7-position are key to its utility. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the bromine atom is ideal for participating in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov These reactions allow for the introduction of various aryl or heteroaryl groups, significantly increasing molecular complexity and diversity. nih.gov
A prominent example of its application is in the synthesis of complex pharmaceutical agents. For instance, it is a key intermediate in the synthesis of Talazoparib, a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme. sigmaaldrich.com The synthesis involves transforming the carboxylic acid and utilizing the indazole core to build the final, intricate structure of the drug. sigmaaldrich.com Similarly, other indazole-based inhibitors, such as Axitinib and Pazopanib, highlight the importance of the indazole scaffold in targeting protein kinases. pnrjournal.commdpi.com
Researchers have developed numerous synthetic strategies to create libraries of indazole derivatives for various research purposes. These methods often involve multi-step sequences that may include nitration, reduction, and cyclization, followed by functionalization at the bromine and carboxylic acid sites. nih.gov
Table 1: Examples of Synthetic Reactions Utilizing Indazole Scaffolds
| Reaction Type | Description | Purpose |
| Amide Coupling | The carboxylic acid group is reacted with various amines to form a diverse set of amides. | Generation of derivatives with altered solubility and biological interaction profiles. nih.gov |
| Suzuki-Miyaura Coupling | The bromine atom is replaced with an aryl or heteroaryl group using a palladium catalyst. | Introduction of significant structural diversity to explore structure-activity relationships. mdpi.comnih.gov |
| Esterification | The carboxylic acid is converted into an ester. | Modification of polarity and pharmacokinetic properties. nih.gov |
| N-Alkylation/Arylation | The nitrogen on the indazole ring is functionalized. | Further diversification of the chemical scaffold. nih.govmdpi.com |
Scaffold Diversity and Structural Analog Generation for Chemical Research
The generation of molecular diversity is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting point for creating libraries of structurally related compounds, or analogs. By systematically altering the substituents at the 5- and 7-positions, chemists can generate a wide range of molecules built upon the common indazole scaffold. nih.govnih.gov
This approach is crucial for structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes affect a molecule's biological activity. For example, a series of indazole amide derivatives can be synthesized by coupling the carboxylic acid with a panel of different amines. nih.gov Each resulting compound has a slightly different shape, size, and chemical properties, which can then be tested in biological assays to identify key structural features required for a desired effect.
The synthesis of a novel series of 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold exemplifies this principle, where diverse 2-azido-N-arylacetamide derivatives were used to create a library of new molecules for evaluation. nih.gov This systematic approach allows researchers to map the chemical space around the indazole core, leading to the optimization of compounds for improved potency, selectivity, or other desired properties. nih.gov
Development of Chemical Probes and Ligands for Molecular Studies (excluding therapeutic applications)
Beyond the direct pursuit of therapeutic agents, derivatives of this compound are used to create chemical probes and ligands. These specialized molecules are tools designed to study biological systems, such as identifying the function of a protein or visualizing a cellular process, without necessarily being developed as a drug. uni.lu
An innovative application is the development of photoactivatable prodrugs. sigmaaldrich.com In one study, the PARP inhibitor Talazoparib was modified with a photoactivatable protecting group, rendering it inactive. sigmaaldrich.com This "caged" compound can be introduced to a biological system and then activated at a specific time and location with a pulse of light. This technique provides researchers with precise control over the inhibitor's activity, allowing for detailed studies of the PARP enzyme's role in processes like DNA repair. sigmaaldrich.com The inhibitory activity of the prodrug was found to be reduced by 380 times compared to Talazoparib, but was significantly restored upon UV irradiation, demonstrating the effectiveness of this strategy as a biological tool. sigmaaldrich.com
Similarly, indazole-based compounds are used to develop ligands for specific protein domains, such as bromodomains. uni.lu Bromodomains are "reader" proteins that recognize specific marks on histones and are involved in regulating gene expression. uni.lu Developing selective ligands for these proteins, like those for BRD7 and BRD9, is essential for understanding their fundamental biological roles. uni.lu These chemical probes allow researchers to inhibit the function of a specific bromodomain and observe the downstream cellular effects, thereby elucidating its function. uni.lu
Applications in Materials Chemistry Research
While the primary application of indazole derivatives is in medicinal chemistry, the unique electronic properties of heterocyclic systems have also drawn interest in the field of materials science. researchgate.net Indazole derivatives have been explored for their potential use as electronically active materials. researchgate.net The aromatic, electron-rich nature of the indazole ring system suggests potential applications in organic electronics, such as in the fabrication of organic field-effect transistors (FETs), organic light-emitting diodes (OLEDs), or organic solar cells. google.com
Research in this area focuses on synthesizing novel indazole derivatives and characterizing their electronic and photophysical properties. researchgate.net The ability to functionalize the indazole core allows for the fine-tuning of properties like the HOMO/LUMO energy gap, which is critical for performance in electronic devices. nih.gov Although this area is less developed compared to its medicinal applications, the versatility of the indazole scaffold makes it a promising platform for the design of new functional organic materials. researchgate.net
Future Research Directions and Emerging Methodologies in 7 Bromo 1h Indazole 5 Carboxylic Acid Research
Innovations in Synthesis Automation and Flow Chemistry Approaches
The shift from traditional batch synthesis to automated and continuous-flow processes marks a significant advancement in chemical manufacturing. researchgate.net Automation in synthesis, utilizing robotic systems and intelligent algorithms, offers enhanced efficiency, reproducibility, and the ability to perform complex operations with high precision. chemh.com For the synthesis of intricate heterocyclic compounds, these technologies are not just beneficial but are becoming essential.
Flow chemistry, a key component of this evolution, involves performing chemical reactions in a continuously flowing stream. researchgate.net This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved scalability, higher yields, and enhanced product purity. researchgate.net The integration of analytical techniques for real-time monitoring and data collection is also a hallmark of modern flow synthesis systems. researchgate.net This approach minimizes waste and improves safety, addressing some of the key challenges faced in conventional batch synthesis. researchgate.net
Advanced Catalytic Methodologies for Selective Functionalization of Indazoles
The indazole core is a privileged scaffold in medicinal chemistry, but its selective functionalization can be challenging. Advanced catalytic methods are crucial for precisely modifying specific positions on the ring, such as the C7 position of a bromoindazole.
A significant breakthrough has been the development of regioselective C7-bromination of 4-substituted 1H-indazoles. nih.gov Following this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce a wide range of aryl groups at the C7 position. nih.gov This reaction is a powerful tool for creating carbon-carbon bonds and is noted for its mild conditions and tolerance of various functional groups. nih.gov Research has optimized conditions for this transformation, exploring different palladium catalysts, bases, and solvents to achieve moderate to good yields, particularly when coupling with heteroaryl boronic acids. nih.gov
Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to transform chemical synthesis by moving from data-poor, intuition-driven approaches to data-rich, algorithm-guided discovery. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even propose novel synthetic pathways. chemh.combeilstein-journals.org
For a given reaction, ML models can identify the optimal catalyst, solvent, and temperature, thereby increasing yield and selectivity. beilstein-journals.org This is achieved by representing reactions in a machine-readable format, such as a differential reaction fingerprint (DRFP), which captures the structural changes occurring during the transformation. beilstein-journals.org Furthermore, deep learning and transfer learning approaches are being used to develop highly accurate prediction models, even with the limited and sparse data typical of specialized chemical reactions. rsc.org The ultimate integration of AI with automated synthesis hardware could lead to autonomous systems that design, execute, and learn from experiments in a closed loop, dramatically accelerating the pace of chemical innovation. chemh.com
Exploration of Novel Reactivity Patterns for Bromoindazole Carboxylic Acid Architectures
The 7-bromo-1H-indazole-5-carboxylic acid molecule possesses two key functional handles—the bromo substituent and the carboxylic acid group—that can be exploited for diverse chemical transformations. While the bromo group is a well-established anchor for cross-coupling reactions, the carboxylic acid moiety is now being recognized as an adaptive functional group for novel transformations. nih.govacs.org
Recent advances in metallaphotoredox catalysis have enabled the direct use of aryl carboxylic acids in C-C cross-coupling reactions. acs.org These methods avoid the need for pre-activated starting materials and leverage abundant, stable carboxylic acids to forge new bonds through decarboxylative functionalization. acs.org Similarly, electro-oxidative methods offer another strategy to activate carboxylic acids, generating radical intermediates that can participate in a variety of synthetic transformations. nih.gov
This dual-reactivity allows for orthogonal functionalization strategies. The bromo group can be used for traditional palladium-catalyzed couplings, while the carboxylic acid can be engaged in modern decarboxylative reactions. This opens up new avenues for creating complex molecular architectures from the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 7-bromo-1H-indazole-5-carboxylic acid?
The compound is synthesized via esterification followed by hydrolysis. Methyl 7-bromo-1H-indazole-5-carboxylate (CAS: CID 75365448) is a common intermediate, where the methyl ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative. Reaction optimization includes monitoring pH and temperature to avoid decarboxylation .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (part of the SHELX suite) is recommended for precise structural determination. For non-crystalline samples, , -NMR, and high-resolution mass spectrometry (HRMS) validate molecular identity. Key NMR signals include a deshielded carboxylic proton (~12–14 ppm) and indazole ring protons in the aromatic region (7–8 ppm) .
Q. What are the primary biological targets or activities reported for this compound?
While direct studies on this compound are limited, structurally related indazole derivatives exhibit kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity. Computational docking studies (using AutoDock Vina) suggest potential interaction with ATP-binding pockets due to the electronegative carboxylic acid and bromine substituents .
Advanced Research Questions
Q. How can regioselective functionalization of the indazole core be achieved?
Regioselective bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in DMF at 0–5°C. Subsequent carboxylation at the 5-position employs CO insertion via Grignard reactions or palladium-catalyzed carbonylation. Competitive reaction pathways must be controlled using steric directing groups (e.g., methyl esters) .
Q. What analytical challenges arise in purity assessment, and how are they resolved?
Residual solvents (e.g., DMF) and brominated byproducts complicate HPLC analysis. Use reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with UV detection at 254 nm. Quantify impurities via LC-MS/MS, and confirm purity (>98%) by elemental analysis (C, H, N, Br) .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms?
The compound exists predominantly in the 1H-indazole tautomer. SHELXL refinement of SC-XRD data (CCDC deposition) identifies bond lengths (C-Br: ~1.89 Å; C=O: ~1.21 Å) and hydrogen-bonding networks (O–H···N) to confirm tautomeric stability. Discrepancies in literature arise from solvent-dependent polymorphism, requiring PXRD for batch consistency .
Q. What strategies mitigate decomposition during long-term storage?
Store under inert atmosphere (N or Ar) at –20°C in amber vials. Decomposition via decarboxylation is minimized by avoiding light, moisture, and acidic/basic conditions. Periodic stability testing via TLC or -NMR monitors degradation (e.g., loss of carboxylic proton signal) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
